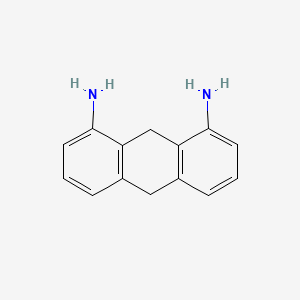
Decanal, 2,2-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanal, 2,2-dichloro- is an organic compound that belongs to the aldehyde family It is characterized by the presence of a decanal backbone with two chlorine atoms attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dichloro- typically involves the chlorination of decanal. This can be achieved through the reaction of decanal with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of Decanal, 2,2-dichloro- can be scaled up by using continuous flow reactors. This allows for the efficient and controlled chlorination of decanal, ensuring high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chlorination.
化学反応の分析
Types of Reactions
Decanal, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dichlorodecanoic acid.
Reduction: Formation of 2,2-dichlorodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Decanal, 2,2-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Decanal, 2,2-dichloro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Decanal: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloropropanal: A smaller aldehyde with similar chlorination but different chain length.
2,2-Dichlorobutanal: Another aldehyde with a shorter carbon chain and similar chlorination.
Uniqueness
Decanal, 2,2-dichloro- is unique due to its specific structure, which combines the properties of a long-chain aldehyde with the reactivity of chlorine atoms. This makes it a valuable compound for various chemical and biological studies.
特性
CAS番号 |
119450-43-0 |
|---|---|
分子式 |
C10H18Cl2O |
分子量 |
225.15 g/mol |
IUPAC名 |
2,2-dichlorodecanal |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
InChIキー |
DINIFJDCVUFIBW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
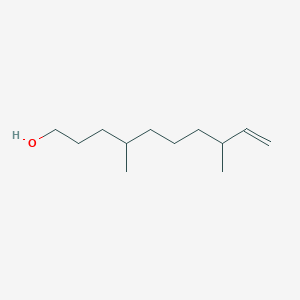
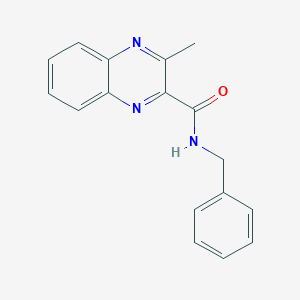

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
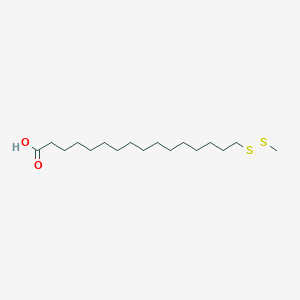
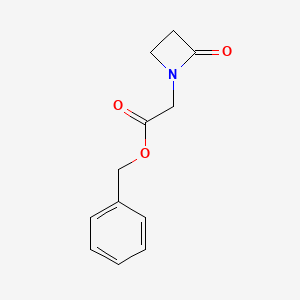
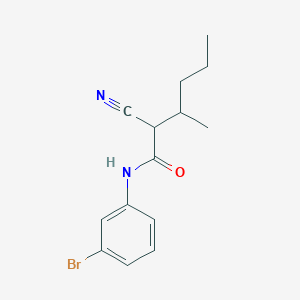
![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

